Z-VAD-fmk
CAS No.: 187389-52-2
Cat. No.: VC21542204
Molecular Formula: C22H30FN3O7
Molecular Weight: 467.5 g/mol
Purity: >98.0%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187389-52-2 |
|---|---|
| Molecular Formula | C22H30FN3O7 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate |
| Standard InChI | InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16-,19-/m0/s1 |
| Standard InChI Key | MIFGOLAMNLSLGH-QOKNQOGYSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
| Appearance | Solid powder |
| Boiling Point | 732.4±60.0 °C at 760 mmHg |
| Melting Point | N/A |
Introduction
Chemical Structure and Properties
Z-VAD(OMe)-FMK, chemically known as Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone, is a tripeptide derivative with specific functional groups that enable its caspase-inhibiting capabilities. The compound's structure combines a benzyloxycarbonyl group (Z), three amino acids (valine, alanine, and aspartic acid), and a fluoromethylketone group that is critical for its irreversible binding to caspases.
Physical and Chemical Characteristics
Z-VAD(OMe)-FMK presents as a white or off-white solid with high purity (≥99%). Its physical and chemical properties make it suitable for laboratory applications and experimental procedures .
| Property | Description |
|---|---|
| Chemical Formula | C₂₂H₃₀FN₃O₇ |
| Molecular Weight | 467.5 Da |
| Physical State | White or off-white solid |
| Purity | ≥98-99% |
| CAS Registry Number | 187389-52-2 |
| Solubility | DMSO (>10 mg/ml), dimethyl formamide (7 mg/ml), 100% ethanol (1.3 mg/ml) |
| Storage Temperature | -20°C |
| Shipping Conditions | Blue ice or 4°C |
Nomenclature and Synonyms
The compound is known by several names in scientific literature, reflecting its chemical structure and pharmacological classification :
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Z-VAD(OMe)-FMK
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Z-Val-Ala-Asp(OMe)-FMK
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Z-Val-Ala-Asp-FMK (Methyl Ester)
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Benzyloxycarbonylvalyl-alanyl-aspartyl fluoromethyl ketone
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Carbobenzoxyvalyl-alanyl-aspartyl fluoromethyl ketone
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Methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate
Mechanism of Action
Z-VAD(OMe)-FMK exerts its biological effects through specific interactions with caspase enzymes, resulting in potent inhibition of their activity. Understanding this mechanism is crucial for its application in research settings.
Caspase Binding
Z-VAD(OMe)-FMK functions as an irreversible inhibitor by binding to the catalytic site of caspase enzymes. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of caspases, rendering them permanently inactive . This irreversible binding distinguishes Z-VAD(OMe)-FMK from competitive inhibitors that form temporary associations with their targets.
Caspase Specificity
While classified as a pan-caspase inhibitor, Z-VAD(OMe)-FMK demonstrates varying degrees of inhibitory efficacy against different caspase family members. Research indicates that it effectively inhibits human caspases 1 through 10, with the notable exception of caspase-2, which shows reduced sensitivity to inhibition . Additionally, the compound inhibits various murine caspases, including caspase-1, caspase-3, and caspase-11 (the ortholog of human caspase-4 and caspase-5) .
| Caspase | Inhibition by Z-VAD(OMe)-FMK |
|---|---|
| Caspase-1 | Strong inhibition |
| Caspase-3 | Strong inhibition |
| Caspase-4 | Strong inhibition |
| Caspase-5 | Strong inhibition |
| Caspase-6 | Strong inhibition |
| Caspase-7 | Strong inhibition |
| Caspase-8 | Strong inhibition |
| Caspase-9 | Strong inhibition |
| Caspase-10 | Strong inhibition |
| Caspase-2 | Limited inhibition |
| Murine Caspase-11 | Strong inhibition |
Biological Activities and Applications
The broad inhibitory spectrum of Z-VAD(OMe)-FMK against caspases makes it a valuable tool for investigating various cellular processes and disease mechanisms.
Anti-Apoptotic Effects
Z-VAD(OMe)-FMK has demonstrated robust anti-apoptotic properties across diverse cellular contexts. It effectively inhibits Fas-mediated apoptosis in Jurkat T cells and prevents cell death in THP.1 cells exposed to various apoptotic stimuli, including cycloheximide, thapsigargin, etoposide, and staurosporine . By blocking the activation and function of executioner caspases (particularly caspase-3 and caspase-7), Z-VAD(OMe)-FMK prevents the systematic dismantling of cellular components that characterizes apoptotic cell death.
Inflammasome Regulation
Beyond its effects on apoptosis, Z-VAD(OMe)-FMK influences inflammatory responses by inhibiting caspase-1, a critical component of inflammasomes. Inflammasomes are multiprotein complexes that activate inflammatory caspases in response to pathogenic microorganisms and molecules derived from host proteins, leading to the processing and secretion of pro-inflammatory cytokines . By inhibiting caspase-1, Z-VAD(OMe)-FMK disrupts this inflammatory cascade, potentially reducing inflammation-associated tissue damage.
Research Applications
Z-VAD(OMe)-FMK has become an essential reagent in various research areas, including :
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Apoptosis and cell death studies
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Cancer research
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Neurodegenerative disorders (including Alzheimer's disease)
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Cardiovascular disease
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Inflammatory conditions
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Viral infection mechanisms
Z-VAD(OMe)-FMK in Viral Research
Recent studies have explored the application of Z-VAD(OMe)-FMK in viral research, revealing intriguing effects on viral replication and host-pathogen interactions.
Effects on Viral Hemorrhagic Septicemia Virus (VHSV)
A significant study investigated the impact of Z-VAD(OMe)-FMK on viral hemorrhagic septicemia virus (VHSV) infection in Epithelioma papulosum cyprini (EPC) cells. The research demonstrated that VHSV infection induced DNA laddering in EPC cells, a characteristic marker of apoptosis, with DNA fragmentation progressing in proportion to cytopathic effect (CPE) extension .
Treatment with Z-VAD(OMe)-FMK clearly inhibited the progression of DNA fragmentation in VHSV-infected cells, with inhibition intensifying as the concentration of the compound increased. Notably, Z-VAD(OMe)-FMK-mediated inhibition of apoptosis significantly increased the final titers of both wild-type VHSV and rVHSV-ΔNV-eGFP . This finding suggests that apoptosis inhibition could be a strategy to achieve higher titers of VHSV, which has implications for vaccine production and virological research.
Laboratory Considerations and Practical Applications
Researchers working with Z-VAD(OMe)-FMK should consider several practical aspects to ensure optimal experimental outcomes.
Combined Approaches
To comprehensively investigate cell death mechanisms, researchers often combine Z-VAD(OMe)-FMK with inhibitors of other cell death pathways, such as necroptosis or autophagy. This approach helps delineate the relative contributions of different cell death modalities to specific biological or pathological processes.
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